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Compound of Interest

Compound Name: Squamocin G

Cat. No.: B1668047 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Squamocin G, a member of the annonaceous acetogenins, is a C-37 adjacent bis-

tetrahydrofuran (THF) fatty acid lactone isolated from the seeds of Annona squamosa.[1] Like

other acetogenins, Squamocin G exhibits potent cytotoxic activities and is of significant

interest in drug discovery.[2] The complex stereochemistry and long aliphatic chain of

Squamocin G necessitate advanced analytical techniques for unambiguous structural

confirmation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an

indispensable tool for elucidating the complex structure of such natural products. This

application note provides a detailed protocol and data interpretation guide for the structural

confirmation of Squamocin G using a suite of 2D NMR experiments, including COSY, HSQC,

HMBC, and NOESY.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

1. Sample Preparation

A pure sample of Squamocin G (approximately 10 mg) is dissolved in 0.5 mL of deuterated

chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS)

is used as an internal standard for chemical shift referencing.
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2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer equipped with a

cryoprobe.

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the proton

chemical shifts and multiplicities.

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the

chemical shifts of all carbon atoms.

COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is

performed to identify proton-proton spin-spin couplings, typically over two to three bonds.[3]

HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC experiment is used to

determine one-bond proton-carbon correlations.[4][5] This experiment can distinguish

between CH/CH₃ and CH₂ groups based on the phase of the cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is optimized to

detect long-range (2-4 bond) correlations between protons and carbons.[4][5] This is crucial

for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to

identify protons that are close in space, providing information about the relative

stereochemistry of the molecule.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D

NMR correlations for the structural confirmation of Squamocin G. The numbering scheme is

based on the published structure of Squamocin.

Table 1: ¹H and ¹³C NMR Data of Squamocin G in CDCl₃
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Position δC (ppm) δH (ppm)
Multiplicit
y

Key
COSY
Correlatio
ns (¹H-¹H)

Key
HMBC
Correlatio
ns (¹H-
¹³C)

Key
NOESY
Correlatio
ns (¹H-¹H)

1 174.5 - - - H-35, H-36 -

2 131.1 - - -
H-3, H-35,

H-37
-

3 33.5 2.25 m H-4
C-2, C-4,

C-5
H-35

4 29.1 1.45 m H-3, H-5
C-3, C-5,

C-6
-

... ... ... ... ... ... ...

15 74.1 3.40 m H-16
C-14, C-

16, C-17
H-16, H-20

16 83.2 3.85 m H-15, H-17
C-15, C-

17, C-18
H-15, H-19

19 82.5 3.85 m H-18, H-20
C-18, C-

20, C-21
H-20, H-23

20 82.1 3.85 m H-19, H-21
C-19, C-

21, C-22
H-19, H-24

23 82.7 3.85 m H-22, H-24
C-22, C-

24, C-25
H-24

24 71.4 3.40 m H-23, H-25
C-23, C-

25, C-26
H-23

35 149.0 7.18 q H-36
C-1, C-2,

C-3
H-3, H-36

36 70.1 5.05 dq H-35, H-37
C-1, C-2,

C-37
H-35, H-37
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37 19.1 1.41 d H-36
C-2, C-35,

C-36
H-36

Note: This table presents representative data based on published information for similar

acetogenins. Actual chemical shifts may vary slightly.

Table 2: Summary of Key 2D NMR Correlations for Structural Confirmation
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Experiment Information Provided
Key Correlations for
Squamocin G Structure

COSY
Identifies adjacent protons

(typically ³JHH).

- Correlation between H-35, H-

36, and H-37 confirms the α,β-

unsaturated γ-lactone ring.-

Sequential correlations along

the aliphatic chain establish its

connectivity.- Correlations

within the bis-THF ring system

(e.g., H-15 with H-16, H-19

with H-20).

HSQC
Correlates each proton to its

directly attached carbon.

- Unambiguous assignment of

all protonated carbons.-

Distinguishes CH₂ groups

(negative phase) from CH/CH₃

groups (positive phase).

HMBC
Shows long-range (²JCH and

³JCH) correlations.

- Correlation from H-35 and H-

36 to the carbonyl carbon C-1

confirms the lactone ring

structure.- Correlations

between protons on the THF

rings and adjacent carbons in

the aliphatic chain link these

moieties.- Confirms the

position of hydroxyl groups

through correlations from

hydroxyl-bearing methine

protons to neighboring

carbons.

NOESY
Identifies protons that are

close in space (< 5 Å).

- NOEs between protons on

the bis-THF ring system (e.g.,

H-15/H-20, H-16/H-19) help to

establish the relative

stereochemistry as

threo/trans/threo/trans/erythro.
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Mandatory Visualization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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